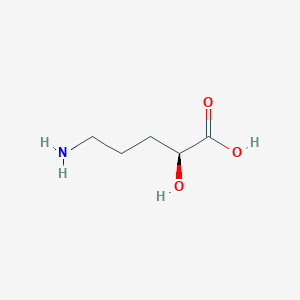

(S)-5-amino-2-hydroxypentanoic acid

Description

Nomenclature and Chemical Classification of (S)-5-Amino-2-hydroxypentanoic Acid

The systematic naming and classification of this compound are crucial for clarity in scientific communication.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (2S)-5-amino-2-hydroxypentanoic acid . sigmaaldrich.comguidechem.comachemblock.com This name precisely describes its molecular structure: a five-carbon pentanoic acid chain with an amino group at the fifth carbon and a hydroxyl group at the second carbon, with the stereochemistry at the second carbon being of the (S) configuration.

In scientific literature and commercial listings, this compound is known by several other names. These synonyms include:

5-hydroxynorvaline lmdb.canih.gov

L-2-amino-5-hydroxypentanoic acid nih.gov

(S)-5-Amino-2-hydroxyvaleric acid guidechem.com

L-Pentahomoserine nih.govmolport.comchemicalbook.com

H-L-Hnv-OH molport.com

The variety of names reflects its relationship to other amino acids, such as norvaline and homoserine.

| Synonym | Source |

|---|---|

| 5-hydroxynorvaline | lmdb.canih.gov |

| L-2-amino-5-hydroxypentanoic acid | nih.gov |

| (S)-5-Amino-2-hydroxyvaleric acid | guidechem.com |

| L-Pentahomoserine | nih.govmolport.comchemicalbook.com |

| H-L-Hnv-OH | molport.com |

This compound is classified as a non-proteinogenic amino acid. wikipedia.org This means it is not one of the 22 amino acids that are genetically coded for and incorporated into proteins during translation in living organisms. wikipedia.org Non-proteinogenic amino acids, however, can have significant biological roles, acting as metabolic intermediates or components of natural products. wikipedia.org For instance, 5-hydroxynorvaline has been identified as a product of bacterial metabolism in pyridoxine-starved cultures of Escherichia coli B. nih.gov

Stereochemical Significance in Biological Systems and Synthetic Design

The stereochemistry of an amino acid is fundamental to its biological activity and its utility in synthetic chemistry. All naturally occurring amino acids in proteins are of the L-configuration, which generally corresponds to the S-configuration, with cysteine being a notable exception. libretexts.org The "(S)" designation in this compound indicates a specific three-dimensional arrangement of the atoms around the chiral center at the second carbon. This defined stereochemistry is critical, as different stereoisomers can have vastly different biological effects. acs.org

In synthetic design, the chiral nature of this compound makes it a valuable building block. Chiral molecules are essential in the development of pharmaceuticals and other bioactive compounds, where specific stereoisomers are often required for desired efficacy.

Historical Context and Evolution of Research on Hydroxylated Amino Acids

Research into amino acids began with their discovery in the 19th century. The hydroxylation of amino acids, the process of adding a hydroxyl group, significantly expands their diversity and functional potential. mdpi.com Historically, research focused on the 20 common proteinogenic amino acids. However, the discovery and study of modified amino acids, including hydroxylated versions, have opened new avenues of investigation.

Hydroxylated amino acids are crucial in various biological processes. For example, the hydroxylation of proline to hydroxyproline (B1673980) is essential for the stability of collagen. wikipedia.org The study of hydroxylated amino acids like 5-hydroxynorvaline has been advanced by the development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which enabled its identification in bacterial cultures. nih.gov

The evolution of this research area has been driven by an increasing understanding of the roles these modified amino acids play in nature and their potential applications. mdpi.com For example, the discovery of enzymes like amino acid hydroxylases has provided tools for the biocatalytic synthesis of these compounds, offering a more regioselective alternative to chemical synthesis. mdpi.comnih.gov The continued exploration of hydroxylated amino acids is expected to yield further insights into biological systems and provide novel molecules for various applications.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBTVBUNSFJIIE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 5 Amino 2 Hydroxypentanoic Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering efficient and environmentally benign routes to complex molecules.

Utilizing L-Glutamic Acid as a Chiral Precursor for (S)-5-Hydroxynorvaline

L-Glutamic acid serves as a readily available and inexpensive chiral starting material for the synthesis of various amino acid analogs, including (S)-5-amino-2-hydroxypentanoic acid (also known as (S)-5-hydroxynorvaline). beilstein-journals.orgnih.gov The synthesis often involves the selective modification of the γ-carboxyl group while retaining the inherent stereochemistry at the α-carbon.

One common strategy involves the esterification of L-glutamic acid to produce intermediates like L-glutamic acid-5-methyl ester. google.com This can be achieved by reacting L-glutamic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. google.com Subsequent reduction of the γ-ester group can yield the desired hydroxynorvaline derivative. The synthesis of N-(benzenesulfonyl)-L-glutamic acid and its conversion to bisamides also represents a pathway for creating glutamic acid derivatives that can be further modified. nih.gov Additionally, synthetic routes starting from related natural amino acids like L-ornithine, which shares a similar carbon skeleton, can be converted to this compound via diazotization with reagents like sodium nitrite (B80452) in an aqueous solution. lookchem.com

| Precursor | Reagent/Method | Product | Reference |

| L-Glutamic Acid | Esterification (Methanol, H₂SO₄) | L-Glutamic acid-5-methyl ester | google.com |

| L-Ornithine | Diazotization (Sodium nitrite, HCl) | This compound | lookchem.com |

| N-Boc-L-glutamic acid α-tert-butyl ester | Mitsunobu esterification (Allyl alcohol) | 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate | nih.gov |

Biocatalytic Reductions and Derivatizations (e.g., from 5-amino-2-oxopentanoic acid)

Biocatalytic reductive amination of α-keto acids presents a direct and highly enantioselective method for producing chiral amino acids. rsc.orgnih.gov The precursor, 5-amino-2-oxopentanoic acid, is a keto acid that can be derived from the metabolism of D-arginine and D-ornithine. hmdb.ca

This transformation is typically catalyzed by amino acid dehydrogenases (AADHs), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. acs.org Enzymes such as leucine (B10760876) dehydrogenase and phenylalanine dehydrogenase have been employed for the reductive amination of various keto acids. nih.gov Recent studies have focused on native amine dehydrogenases (AmDHs) for the synthesis of short-chain chiral amines and amino alcohols, demonstrating the potential of these biocatalysts for producing compounds with similar structural motifs. frontiersin.org The use of whole-cell biocatalysts expressing a specific dehydrogenase can be a cost-effective approach for preparative-scale synthesis. nih.gov

| Enzyme Family | Substrate Type | Transformation | Key Features |

| Amino Acid Dehydrogenases (AADHs) | α-Keto acids | Asymmetric Reductive Amination | High enantioselectivity, cofactor-dependent (NADH/NADPH) |

| Amine Dehydrogenases (AmDHs) | Ketones, Keto Alcohols | Asymmetric Reductive Amination | Access to small chiral amines and amino alcohols |

Enzymatic Pathways for Analogous Hydroxylated Amino Acids

A variety of enzymatic pathways have been explored for the synthesis of hydroxylated amino acids, providing insights into potential biocatalytic routes for this compound. mdpi.com These methods are valued for their high selectivity under mild reaction conditions. nih.gov

Aldolases : Threonine aldolases, for instance, catalyze the one-step synthesis of β-hydroxy-α-amino acids from glycine (B1666218) and a range of aldehydes. acs.org These enzymes, which use a pyridoxal (B1214274) phosphate (B84403) (PLP) coenzyme, can exhibit high diastereoselectivity. acs.org

Hydroxylases : 2-oxoglutarate-dependent hydroxylases can perform asymmetric hydroxylation of amino acids. nih.gov A novel amino acid hydroxylase from Sulfobacillus thermotolerans has been identified for producing l-threo-β-hydroxy-α-amino acids. nih.govnih.gov

Transaminases : In tandem reactions, transaminases can be used for the enantioselective amination of chiral 4-hydroxy-2-oxo acids, which are themselves formed by an aldolase-catalyzed reaction. acs.org This two-step, one-pot approach provides access to γ-hydroxy-α-amino acids. acs.org

Lyases : Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used in chemoenzymatic routes to catalyze the stereoselective hydroamination of fumarate, leading to N-substituted aspartic acids that can be cyclized to form complex heterocycles. nih.gov

Stereoselective Chemical Synthesis

Stereoselective chemical synthesis provides powerful tools for constructing chiral centers with high precision, enabling access to a wide array of derivatives that may not be accessible through enzymatic routes.

Asymmetric Construction of the Chiral Center(s) at C-2 and C-5

The asymmetric construction of the C-2 stereocenter is a critical step in the synthesis of this compound. Various methods have been developed to achieve this with high enantioselectivity.

One approach involves the use of chiral auxiliaries, such as chiral Ni(II) complexes of Schiff bases derived from glycine. nih.gov Alkylation of these complexes allows for the asymmetric synthesis of α-substituted amino acids. nih.gov Another powerful strategy is organocatalysis, where small chiral organic molecules catalyze the asymmetric reaction. nih.gov For example, chiral phosphoric acids and imidodiphosphorimidates (IDPi) have been used to catalyze the asymmetric aminomethylation of ketene (B1206846) acetals to produce enantiopure β²-amino acids. acs.org More recently, photobiocatalytic methods that merge visible-light photoredox catalysis with enzymatic catalysis have enabled the stereoselective C-C bond formation between organoboron reagents and amino acids, creating contiguous stereocenters with excellent control. nih.gov

| Method | Catalyst/Auxiliary | Transformation | Enantioselectivity (ee) / Diastereomeric Ratio (dr) | Reference |

| Chiral Auxiliary | Ni(II) complex of Schiff base | Alkylation of glycine equivalent | 98% ee | nih.gov |

| Organocatalysis | Confined imidodiphosphorimidate (IDPi) | Asymmetric aminomethylation | High yields and enantioselectivity | acs.org |

| Continuous Flow | Homogeneous organocatalyst | Asymmetric conjugate addition | 92% ee | nih.gov |

| Photobiocatalysis | Threonine aldolase (B8822740) & photoredox catalyst | Oxidative C-C coupling | 99:1 er, 77:23 dr | nih.gov |

Total Synthesis Strategies for Complex Derivatives (e.g., 5-(o-nitrobenzyl)selenyl-2-hydroxypentanoic acid)

The total synthesis of complex derivatives, such as 5-(o-nitrobenzyl)selenyl-2-hydroxypentanoic acid (NBSeOH), illustrates the challenges and strategic planning involved in multi-step chemical synthesis. caltech.edu The synthesis of mixed selenides typically involves the reduction of a diselenide followed by a reaction with an organic halide. caltech.edu

Several synthetic routes were explored for NBSeOH. caltech.edu

Route 1 : This route was based on the reaction of a selenium anion, generated from the reduction of di-o-nitrobenzyl diselenide, with (S)-5-chloro-2-hydroxypentanoic acid. However, this approach faced difficulties. caltech.edu

Route 2 : This strategy involved attempting to open a lactone ring using a selenium anion, but it also proved unsuccessful. caltech.edu

Route 3 : The successful route involved first synthesizing the hydroxy acid diselenide and then reacting it with o-nitrobenzyl bromide. This pathway ultimately led to the desired final product, NBSeOH. caltech.edu

This example highlights the iterative nature of developing a total synthesis, where different strategies must often be designed and tested to overcome synthetic hurdles. caltech.edu

Diastereoselective Control in β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acid Synthesis

The controlled synthesis of β-hydroxy α-amino acids, which are structural components of many natural products like antibiotics and enzyme inhibitors, presents a considerable challenge in organic chemistry. nih.gov Achieving high diastereoselectivity is crucial for obtaining the desired stereoisomer. Various methodologies have been developed to address this, ranging from metal-catalyzed reactions to the use of chiral auxiliaries.

One effective strategy involves the asymmetric aldol (B89426) reaction of glycine Schiff bases. nih.govacs.org This method is powerful because it can create two adjacent stereocenters in a single step. nih.gov For instance, a highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids has been achieved using a benzophenone-derived imine of glycine o-nitroanilide under Brønsted base catalysis. nih.govacs.org The o-nitroanilide framework facilitates hydrogen bonding, which is key to both the reactivity of the nucleophile and the resulting diastereoselectivity. nih.gov

Another approach is the palladium-catalyzed aza-Claisen rearrangement of allylic acetimidates, which has been used for the diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids from enantiopure α-hydroxy acids. rsc.org This method has demonstrated high stereoselectivity, yielding allylic amides with diastereomeric ratios as high as 14:1. rsc.org

For the synthesis of more complex β,β-disubstituted-β-hydroxy α-amino acids, a general approach starts with optically pure N-protected serine aldehyde equivalents. uq.edu.au This method involves a sequence of Grignard additions. The first addition to the serine aldehyde equivalent is followed by oxidation of the resulting alcohol to a ketone. A second, different Grignard addition to this ketone then proceeds with high diastereoselectivity (84-96% de). uq.edu.au A key advantage of this method is the ability to synthesize all four possible diastereomers by varying the order of the Grignard reagent additions and the chirality of the initial serine-derived synthon. uq.edu.au

Metal-free approaches have also been developed. A notable example is the organic base-mediated decarboxylative aldol reaction of α-amidohemimalonates with various aldehydes. acs.org This reaction proceeds under mild conditions to afford anti-β-hydroxy-α-amido esters with high yields and complete diastereoselectivity. acs.org Subsequent simple transformations can then yield the corresponding anti-β-hydroxy-α-amino acids or their syn diastereomers through epimerization. acs.org

Table 1: Comparison of Diastereoselective Synthesis Methods

| Method | Key Features | Diastereoselectivity | Reference |

| Brønsted Base-Catalyzed Aldol Reaction | Utilizes glycine Schiff bases with an o-nitroanilide framework for hydrogen bonding control. | High syn-selectivity | nih.govacs.org |

| Palladium-Catalyzed Aza-Claisen | Employs an ether-directed rearrangement of allylic acetimidates. | Up to 14:1 d.r. | rsc.org |

| Grignard Addition to Serine Aldehyde | Sequential Grignard additions to a serine-derived synthon, allowing access to all four diastereomers. | 84-96% de | uq.edu.au |

| Decarboxylative Aldol Reaction | A metal-free reaction of α-amidohemimalonates with aldehydes, providing anti-products. | Complete | acs.org |

Engineered Biosynthesis and Metabolic Pathways

Metabolic engineering and synthetic biology offer promising and sustainable alternatives to chemical synthesis for the production of valuable chemicals. sciepublish.com By reprogramming microorganisms, it is possible to create "cell factories" capable of producing a wide range of compounds, including non-natural C5 and C6 chemicals, from renewable feedstocks. sciepublish.comkaist.ac.kr

Recombinant Microorganism Development for the Production of Related C5/C6 Chemicals

The bio-based production of C5 and C6 chemicals is a significant focus of industrial biotechnology. sciepublish.comkaist.ac.kr These compounds are precursors to a variety of materials, including polymers. sciepublish.com Traditionally produced from petroleum-based feedstocks, there is a strong impetus to develop sustainable manufacturing processes using engineered microorganisms. sciepublish.comresearchgate.net

Microorganisms like Escherichia coli and Corynebacterium glutamicum are commonly used as chassis organisms for this purpose. researchgate.netnih.gov For example, significant progress has been made in engineering these microbes to produce 5-aminovaleric acid (5AVA), a C5 chemical and precursor to nylon 5. nih.gov One novel biosynthetic pathway for 5AVA production from L-lysine was developed by expressing three key enzymes in E. coli: L-lysine α-oxidase, α-ketoacid decarboxylase, and aldehyde dehydrogenase. nih.gov This engineered strain achieved a titer of 57.52 g/L of 5AVA in a fed-batch fermentation process. nih.gov

The development of such recombinant organisms often involves extensive genetic modification, including the overexpression of biosynthetic enzymes, deletion of competing pathways, and elimination of feedback regulation. nih.gov These strategies aim to channel the metabolic flux towards the desired product, thereby increasing yield and productivity. researchgate.net

Pathway Engineering for Hydroxylated Amino Acid Biosynthesis

The biosynthesis of hydroxylated amino acids is another area where metabolic engineering has made significant contributions. mdpi.com Hydroxylation is a common C-H bond functionalization reaction that can diversify the properties and applications of amino acids. mdpi.commdpi.com

Enzymes, particularly hydroxylases, are central to these engineered pathways. mdpi.com For instance, Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKGDs) are a class of enzymes capable of catalyzing the hydroxylation of various amino acids with high regioselectivity and stereoselectivity. researchgate.net These enzymes have been used to produce hydroxylysine, hydroxyarginine, and hydroxyproline (B1673980). mdpi.comresearchgate.net

A key strategy in pathway engineering is the heterologous expression of genes encoding these hydroxylases in microbial hosts like E. coli or C. glutamicum. mdpi.com This allows for the production of hydroxylated amino acids from simple carbon sources. For example, a novel amino acid hydroxylase from Sulfobacillus thermotolerans was identified and expressed in E. coli, enabling the regioselective and stereoselective hydroxylation of L-histidine and L-glutamine. nih.gov

Furthermore, protein engineering techniques can be used to alter the substrate specificity and improve the catalytic efficiency of these enzymes. nih.govresearchgate.net This allows for the creation of biocatalysts tailored for the production of specific hydroxylated amino acids. researchgate.net

Investigation of Natural Biosynthetic Routes (e.g., from D-ornithine)

Understanding natural biosynthetic pathways provides a foundation for developing engineered routes. Ornithine, a C5 α-amino acid, is a key metabolite in the urea (B33335) cycle. nih.gov While the direct natural biosynthesis of this compound from D-ornithine is not well-documented, the enzymatic machinery for amino acid hydroxylation and modification is widespread in nature.

The biosynthesis of many complex natural products involves the hydroxylation of amino acid precursors. nih.gov For example, the biosynthesis of nikkomycin (B1203212) involves the hydroxylation of L-histidine. nih.gov These natural pathways offer a rich source of enzymes and genetic information that can be harnessed for synthetic biology applications. By exploring the vast diversity of microbial metabolism, it is possible to discover novel enzymes and pathways for the production of valuable chemicals.

Enzymatic and Biochemical Transformations of S 5 Amino 2 Hydroxypentanoic Acid

Substrate and Inhibitor Roles in Enzyme Systems

The unique structure of (S)-5-amino-2-hydroxypentanoic acid, featuring both an amino and a hydroxyl group on a five-carbon chain, allows it to interact with a range of enzymes, acting as either a substrate for catalysis or as an inhibitor of enzymatic activity.

Interactions with Acyl-CoA Synthetases and Dehydrogenases

Detailed research on the direct interaction of this compound with acyl-CoA synthetases is not extensively documented in the available literature. Acyl-CoA synthetases are a broad family of enzymes that activate fatty acids by converting them into their corresponding acyl-CoA thioesters, a crucial step for their participation in both anabolic and catabolic pathways, including lipid synthesis and beta-oxidation. While these enzymes can act on a variety of carboxylic acids, specific studies detailing the processing of this compound by these enzymes are limited.

Similarly, specific interactions with dehydrogenases have not been fully characterized for this compound. Dehydrogenases are a class of oxidoreductases that catalyze the removal of hydrogen atoms from a substrate. In the context of this molecule, a dehydrogenase could potentially oxidize the hydroxyl group at the C2 position. While the oxidation of the hydroxyl group to a keto group is a known chemical reaction, the specific enzymes that catalyze this transformation in a biological setting are not yet identified.

Modulation of Homoserine Dehydrogenase Activity by Analogues (e.g., (S)-2-amino-4-oxo-5-hydroxypentanoic acid)

While direct inhibition data for this compound is scarce, research on its structural analogues provides significant insights. A notable example is the antifungal antibiotic, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), which demonstrates inhibitory action against homoserine dehydrogenase (EC 1.1.1.3). This enzyme is a key player in the biosynthesis of the aspartate family of amino acids (threonine, isoleucine, and methionine) in fungi and bacteria by catalyzing the conversion of aspartate semialdehyde to homoserine. The inhibition of this enzyme by the analogue disrupts protein synthesis in these organisms, leading to its antifungal effect. This inhibitory mechanism highlights the potential for compounds with a similar pentanoic acid backbone to interact with and modulate the activity of amino acid biosynthetic enzymes.

Table 1: Analogue of this compound and its Enzymatic Target

| Analogue Name | Target Enzyme | Effect | Organism |

|---|

Enzymatic Formation of C-N Bonds in Biosynthetic Pathways (e.g., conversion to L-proline)

The potential for this compound to serve as a precursor for the biosynthesis of other compounds, such as the cyclic amino acid L-proline, is an area of scientific interest. The formation of L-proline from a linear precursor requires an intramolecular cyclization and the formation of a C-N bond. However, direct enzymatic pathways for the conversion of this compound to L-proline have not been described in the reviewed scientific literature. Proline is typically synthesized from glutamate (B1630785) via intermediates like pyrroline-5-carboxylate. While there is no direct evidence, the structural similarity of this compound to proline precursors suggests a hypothetical pathway that would involve oxidation of the C2-hydroxyl group to a ketone, followed by intramolecular imine formation and subsequent reduction to form a hydroxylated proline derivative. Further research is needed to explore this possibility.

Metabolic Fates and Intermediates

Once it enters metabolic pathways, this compound can be converted into various intermediates, influencing different biochemical processes.

Involvement in Lipid Metabolism Pathways

The involvement of this compound in lipid metabolism is not directly established in the literature. However, its structural relationship to fatty acids suggests a potential, though unconfirmed, link. The activation of carboxylic acids by acyl-CoA synthetases is a gateway to lipid metabolism. If this compound were to be activated to its CoA thioester, it could potentially enter pathways of fatty acid synthesis or degradation. The metabolism of amino acids and lipids is known to be interconnected, with certain amino acid degradation products feeding into fatty acid synthesis or the citric acid cycle. acs.org However, the specific metabolic route for this compound within this context remains to be elucidated.

Conversion to 5-Amino-2-oxopentanoic Acid (α-keto-δ-aminopentanoate)

This compound can be metabolically transformed into its corresponding α-keto acid, 5-amino-2-oxopentanoic acid (also known as α-keto-δ-aminopentanoate). This conversion involves the oxidation of the hydroxyl group at the C2 position to a keto group. This type of transformation is typically catalyzed by dehydrogenases or oxidases. L-amino acid deaminases, for instance, are flavin-containing enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. While the specific enzyme responsible for the oxidation of this compound has not been definitively identified, this conversion represents a plausible metabolic fate. The resulting product, 5-amino-2-oxopentanoic acid, is a known metabolite that can be formed from the catabolism of D-ornithine.

Table 2: Metabolic Transformation of this compound

| Substrate | Product | Transformation Type | Potential Enzyme Class |

|---|

Enzymology of Hydroxylation and Amination Processes

The synthesis and transformation of hydroxyamino acids like this compound are governed by specific enzymes that catalyze hydroxylation and amination reactions with high precision.

Characterization of Specific Hydroxylases and Aminotransferases

The hydroxylation of aliphatic amino acids is a key reaction catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG-DOs). nih.gov These enzymes exhibit remarkable regio- and stereoselectivity, enabling the specific hydroxylation of C3, C4, or C5 positions of amino acids. nih.gov While direct characterization of a hydroxylase specific for the C2-position of 5-aminopentanoic acid to form the (S) enantiomer is not extensively detailed, the family of 2-oxoglutarate-dependent hydroxylases is known to perform highly regioselective and stereoselective hydroxylations of various amino acids. nih.gov For example, a novel amino acid hydroxylase from Sulfobacillus thermotolerans Y0017 has been identified that catalyzes the hydroxylation of L-histidine and L-glutamine. nih.gov

Aminotransferases (or transaminases) are crucial for the synthesis of amino acids by transferring an amino group from a donor molecule to a keto acid acceptor. The synthesis of this compound could potentially involve the amination of a corresponding keto acid precursor, 5-hydroxy-2-oxopentanoic acid. Efficient biocatalytic cascades combining aldolases and α-transaminases have been developed for the stereoselective synthesis of γ-hydroxy-α-amino acids. rsc.org These systems demonstrate the potential for producing specific stereoisomers of hydroxyamino acids with high yields.

A multi-enzymatic cascade has been developed for the synthesis of all four stereoisomers of phenylpropanolamine, utilizing the complementary regio- and stereoselectivities of alcohol dehydrogenases and ω-transaminases. nih.gov This highlights the power of combining different enzyme classes to achieve specific and complex chemical transformations.

Regio- and Stereoselective Enzymatic Reactions in Related Pathways

The enzymatic synthesis of β-hydroxy-α-amino acids is a well-studied area that provides insights into the types of regio- and stereoselective reactions possible for hydroxyamino acids. nih.gov Two primary enzymatic methods are employed: the aldolase (B8822740) process and the hydroxymethyltransferase process. nih.gov For instance, L-threonine aldolase can be used for the enzymatic resolution of β-hydroxy-dl-amino acids. nih.gov

2-Oxoglutarate-dependent hydroxylases are particularly noted for their excellent diastereoselectivity in producing β-hydroxy-α-amino acids, although their substrate specificity can be narrow. nih.gov The discovery and engineering of these hydroxylases are ongoing to expand the range of producible hydroxyamino acids. nih.gov

Furthermore, the synthesis of α-hydroxy-β-amino tetrazoles has been achieved with high regio- and stereoselectivity through a one-step reaction from α,β-epoxy nitriles. rsc.org This process involves the opening of an epoxide ring by an azide (B81097) anion, a reaction that showcases the precise control achievable in the synthesis of molecules with adjacent hydroxyl and amino functionalities. rsc.org

Structural and Mechanistic Studies of Enzymes Interacting with Hydroxyamino Acids

The structural and mechanistic understanding of enzymes that act on hydroxyamino acids is crucial for their application in biocatalysis. Serine hydroxymethyltransferase (SHMT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, serves as a model for studying complex enzymatic reactions involving hydroxyamino acids. researchgate.net SHMT catalyzes the reversible transfer of the β-carbon of serine to tetrahydropteroylglutamate, linking amino acid and folate metabolism. researchgate.net The availability of crystallographic data and site-specific mutagenesis studies have provided significant insights into its catalytic mechanism and broad substrate specificity. researchgate.net

Mechanistic studies of enzymes involved in phosphonate (B1237965) biosynthesis, such as HppE and HEPD, which act on substrates similar in structure to hydroxyamino acids, have also provided valuable information. nih.gov These studies reveal how enzymes can catalyze remarkably different reactions on similar substrates through subtle differences in their active sites and reaction mechanisms. nih.gov

The development of biocatalytic cascades for the synthesis of chiral amino alcohols has furthered our understanding of enzyme mechanics. For example, a cascade involving an L-threonine transaldolase, ObiH, has been used to produce a variety of β-hydroxy amino acids. researchgate.net Mechanistic analysis of this transaldolase activity has shed light on the principles of aldolase catalysis. researchgate.net

Biological Functions and Roles of S 5 Amino 2 Hydroxypentanoic Acid Beyond Direct Protein Incorporation

General Roles of Non-Proteinogenic Amino Acids in Biological Processes

Non-proteinogenic amino acids, which are not encoded by the universal genetic code, play a multitude of critical roles in biological systems. wikipedia.orgomicsonline.org Unlike the 20 standard proteinogenic amino acids, these compounds are not directly incorporated into proteins during translation. wikipedia.org Instead, they are often synthesized through unique biosynthetic pathways, frequently as part of secondary metabolism in organisms like plants and microorganisms. cultivatorphytolab.com

Their functions are diverse and vital, encompassing roles as:

Metabolic Intermediates: Many non-proteinogenic amino acids are key intermediates in various metabolic pathways. wikipedia.orgcultivatorphytolab.com For instance, ornithine and citrulline are crucial components of the urea (B33335) cycle, which is essential for the detoxification of ammonia. wikipedia.org

Signaling Molecules: Some non-proteinogenic amino acids act as signaling molecules, including neurotransmitters. A well-known example is gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. omicsonline.orgcultivatorphytolab.com

Defense Compounds: Plants and other organisms often produce non-proteinogenic amino acids as a defense mechanism against herbivores and other threats. cultivatorphytolab.com

Post-Translational Modifications: Certain non-proteinogenic amino acids are incorporated into proteins after translation. These modifications are often essential for the proper function or regulation of the protein. wikipedia.orgomicsonline.org For example, the hydroxylation of proline to hydroxyproline (B1673980) is critical for the stability of collagen. omicsonline.org

The structural diversity of non-proteinogenic amino acids allows them to participate in a wide array of biological activities that are not accessible to the standard 20 amino acids.

Precursor Roles in Secondary Metabolite Biosynthesis

(S)-5-Amino-2-hydroxypentanoic acid, also known as 5-hydroxynorvaline, serves as a crucial building block in the biosynthesis of various secondary metabolites. researchgate.net These compounds are not essential for the primary growth of an organism but play important roles in its interaction with the environment.

Natural Product Derivations (e.g., humilixanthin)

This compound is a key precursor in the biosynthesis of the betaxanthin pigment, humilixanthin. researchgate.net This yellow pigment has been isolated from the fruits of Rivina humilis and has also been detected in other plants such as Phytolacca acinosa and Portulaca grandiflora. researchgate.net The structure of humilixanthin is formed by the condensation of this compound with betalamic acid. researchgate.net

Biosynthetic Pathways of Peptidic Structures and Analogues (e.g., siderophores)

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from the environment. nih.govncl.ac.uk The biosynthesis of many siderophores involves non-ribosomal peptide synthetases (NRPSs), which are large, multi-modular enzymes that can incorporate a wide variety of amino acids, including non-proteinogenic ones. nih.gov

This compound can be a precursor to N⁵-hydroxyornithine, a key component in the biosynthesis of certain siderophores like ferricrocin and hydroxyferricrocin in fungi such as Aspergillus fumigatus. nih.gov The biosynthesis of these siderophores is a complex process involving multiple enzymes, including transacylases that are essential for their production. nih.gov The ability of NRPSs to utilize non-proteinogenic amino acids like this compound contributes to the vast structural diversity of siderophores. nih.gov

Modulation of Cellular Processes and Pathways

Beyond its role as a biosynthetic precursor, this compound and its derivatives can influence various cellular activities.

Potential Influence on Cellular Signaling and Energy Metabolism

Some analogues of this compound have been shown to impact cellular processes. For instance, the compound (S)-2-amino-4-oxo-5-hydroxypentanoic acid, known as RI-331, acts as an antifungal agent by inhibiting protein biosynthesis in Saccharomyces cerevisiae. nih.gov It achieves this by targeting homoserine dehydrogenase, an enzyme crucial for the synthesis of the aspartate family of amino acids (methionine, isoleucine, and threonine). nih.gov This highlights the potential for derivatives of this compound to modulate key metabolic pathways.

Role in Oxidative Modification of Proteins as a Biomarker (e.g., 5-hydroxy-2-aminovaleric acid from apoB-100)

5-Hydroxy-2-aminovaleric acid (HAVA), the reduced form of γ-glutamyl semialdehyde, has been identified as a specific marker for the oxidative modification of proteins. nih.gov It is formed from the oxidation of proline and arginine residues in proteins, particularly apolipoprotein B-100 (apoB-100), a key component of low-density lipoprotein (LDL). nih.govnih.gov

The measurement of HAVA provides a sensitive method for quantifying the extent of oxidative damage to apoB-100, a process implicated in the development of atherosclerosis. nih.govnih.gov Studies have shown significantly increased levels of HAVA in LDL isolated from atherosclerotic lesions compared to normal tissue, supporting the hypothesis that metal-catalyzed oxidation of LDL is a pathologically important process in atherogenesis. nih.gov

Table of HAVA Concentrations in LDL from Human Aortic Tissue

| Tissue Type | Mean HAVA Concentration (mol/mol apoB-100) | Standard Deviation |

| Normal Aortic Tissue | 0.05 | 0.01 |

| Early Lesions | 10.25 | 3.49 |

| Intermediate Lesions | 11.18 | 2.37 |

| Advanced Lesions | 9.91 | 2.15 |

Data sourced from a study on HAVA as a marker for metal-catalyzed oxidation of apoB-100 in human atherosclerotic lesions. nih.gov

Advanced Analytical Methodologies for Research on S 5 Amino 2 Hydroxypentanoic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for verifying the molecular structure of (S)-5-amino-2-hydroxypentanoic acid. High-resolution nuclear magnetic resonance (NMR) spectroscopy and various mass spectrometry (MS) techniques provide complementary information to fully characterize the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific proton signals corresponding to its unique chemical environment are observed. While experimental data for this exact compound is not widely published, predicted spectra and data from similar structures, such as 5-aminopentanoic acid and other amino acid derivatives, provide a basis for expected chemical shifts. hmdb.caresearchgate.nethmdb.ca The protons on the carbon backbone, the amino group, and the hydroxyl group will each exhibit distinct signals, with their multiplicity (singlet, doublet, triplet, etc.) providing information about neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by showing distinct signals for each unique carbon atom in the molecule. The predicted ¹³C NMR spectrum for 2-amino-5-hydroxy-pentanoic acid would show five distinct peaks corresponding to the five carbon atoms in the pentanoic acid chain. guidechem.com The chemical shifts of these peaks are indicative of the carbon's local electronic environment (e.g., carboxyl carbon, carbon bearing the hydroxyl group, etc.).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (Carboxyl) | ~10-12 (broad singlet) | ~170-180 |

| C2 (CH-OH) | ~4.0-4.5 (multiplet) | ~70-75 |

| C3 (CH₂) | ~1.6-1.9 (multiplet) | ~30-35 |

| C4 (CH₂) | ~1.5-1.8 (multiplet) | ~25-30 |

| C5 (CH₂-NH₂) | ~2.8-3.2 (multiplet) | ~40-45 |

| Note: These are estimated values and can vary based on solvent and experimental conditions. |

Mass Spectrometry (GC/MS, LC-MS, FAB-MS, HRMS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. Various ionization and analysis techniques can be employed.

Gas Chromatography-Mass Spectrometry (GC/MS): For GC-MS analysis, this compound typically requires derivatization to increase its volatility. nih.gov This process converts the polar amino and hydroxyl groups into less polar derivatives, allowing the compound to be vaporized and separated on a GC column before being detected by the mass spectrometer. The resulting mass spectrum will show the molecular ion peak of the derivative and characteristic fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for analyzing non-volatile and thermally labile compounds like amino acids without the need for derivatization. nih.govyoutube.com The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such molecules. nih.gov LC-MS can provide the accurate mass of the molecule, confirming its molecular formula.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS): FAB-MS is a soft ionization technique particularly useful for polar and high molecular weight compounds. It can be used to obtain the molecular weight of this compound with minimal fragmentation, which is beneficial for confirming the intact molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound with a high degree of confidence. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental formulas. The exact mass of this compound (C₅H₁₁NO₃) is 133.0739 g/mol . nih.gov

| Technique | Sample Preparation | Information Obtained |

| GC/MS | Derivatization required | Molecular weight of derivative, fragmentation pattern |

| LC/MS | Often no derivatization needed | Accurate molecular weight, structural information from fragmentation |

| FAB-MS | Sample mixed in a matrix | Molecular weight of the intact molecule |

| HRMS | No special preparation | High-accuracy mass for elemental composition determination |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, byproducts, and for assessing its purity, including its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a cornerstone technique for both the analysis and purification of amino acids. shimadzu.com For this compound, reversed-phase HPLC (RP-HPLC) is a common method. A C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.gov The retention time of the compound can be adjusted by altering the mobile phase composition and pH. nih.gov HPLC with UV detection is a standard approach, though more sensitive detection methods like mass spectrometry can be coupled with HPLC (LC-MS). nih.gov

Thin-Layer Chromatography (TLC) and Electrophoresis

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessment. amrita.edu For amino acids, a silica (B1680970) gel plate is typically used as the stationary phase, and a polar solvent system serves as the mobile phase. amrita.eduyoutube.com After development, the plate is often sprayed with a visualizing agent like ninhydrin, which reacts with the amino group to produce a colored spot. youtube.com The retention factor (Rf) value helps in the identification of the compound.

Electrophoresis: This technique separates molecules based on their charge and size. nih.gov Since the charge of an amino acid is pH-dependent, electrophoresis is performed at a specific pH to achieve separation. youtube.com this compound will migrate towards the cathode at a pH below its isoelectric point and towards the anode at a pH above its isoelectric point. youtube.com This method can be particularly useful for separating amino acids from other charged or neutral molecules in a mixture. nih.gov

Chiral HPLC for Enantiomeric Excess Determination

Determining the enantiomeric purity of this compound is crucial, especially in biological and pharmaceutical contexts. Chiral HPLC is the most widely used method for this purpose. chiralpedia.com This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chiralpedia.comsigmaaldrich.com

Commonly used CSPs for amino acid separations include those based on polysaccharides, macrocyclic glycopeptides (like teicoplanin), and crown ethers. sigmaaldrich.comnih.gov The mobile phase is typically a mixture of an organic solvent (e.g., isopropanol/hexane) and may contain additives to enhance separation. yakhak.org The two enantiomers will have different retention times, allowing for the quantification of the enantiomeric excess (e.e.) of the (S)-enantiomer.

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Water/Methanol or Acetonitrile | UV, MS | Purity analysis and purification |

| TLC | Silica Gel | Polar solvent mixture | Ninhydrin spray | Reaction monitoring, qualitative analysis |

| Electrophoresis | Paper or Gel | Buffer at specific pH | Staining | Separation based on charge |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Organic solvent mixture | UV, FL, MS | Enantiomeric excess determination |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern chemical and biological research, providing insights into molecular structure, properties, and interactions at an atomic level. For a molecule like this compound, these computational approaches can elucidate its physicochemical characteristics, predict its binding affinity to biological targets, and help in understanding the enzymatic pathways it may be involved in. These methods are particularly valuable when experimental data is scarce, guiding further experimental work and accelerating research.

Theoretical Calculations of Molecular Descriptors (e.g., TPSA, LogP)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are calculated from the molecular structure and are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. These descriptors help in predicting the behavior of a compound, such as its bioavailability, membrane permeability, and potential for drug-likeness.

For this compound, key molecular descriptors can be calculated to predict its behavior in a biological system. The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. It is calculated by summing the surface contributions of polar atoms. Another critical descriptor is the LogP value, which represents the logarithm of the partition coefficient between n-octanol and water. It is a measure of the molecule's lipophilicity or hydrophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

A variety of computational tools and algorithms are available for the calculation of these descriptors. For instance, the XLogP3 method is an atom-additive method that calculates LogP based on the molecule's topology, taking into account corrective factors for intramolecular interactions. nih.gov The TPSA is calculated based on the summation of tabulated surface contributions of polar fragments. nih.gov

Below is a table of theoretically calculated molecular descriptors for 5-amino-2-hydroxypentanoic acid.

| Molecular Descriptor | Value | Calculation Method/Source |

| Molecular Weight | 133.15 g/mol | PubChem 2.1 |

| XLogP3 | -3.3 | XLogP3 3.0 (PubChem) |

| Topological Polar Surface Area (TPSA) | 83.6 Ų | Cactvs 3.4.6.11 (PubChem) |

| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.6.11 (PubChem) |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.6.11 (PubChem) |

| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 (PubChem) |

| Exact Mass | 133.07389321 Da | PubChem 2.1 |

This data is for the general structure of 5-amino-2-hydroxypentanoic acid as specific stereoisomer data can be limited in public databases. nih.gov

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with a protein target at the atomic level. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

Given its structural similarity to lysine (B10760008), this compound could potentially interact with enzymes involved in lysine metabolism, such as lysine acetyltransferases (KATs). nih.gov KATs are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue in a protein. nih.govnih.gov Molecular docking could be employed to investigate whether this compound can fit into the active site of a KAT.

The docking process would involve:

Preparation of the Receptor: Obtaining a 3D structure of the target enzyme, for example, a lysine acetyltransferase, from a protein structure database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the defined binding site of the receptor and predict the binding poses.

Analysis of Results: Evaluating the predicted binding poses based on the scoring function and analyzing the key protein-ligand interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. researchgate.net

For instance, studies on other ligands have shown that interactions with specific amino acid residues like arginine and tyrosine in the active site are crucial for binding. nih.govrsc.org A molecular docking simulation of this compound with a KAT could reveal if its amino and hydroxyl groups can form favorable interactions with the residues in the enzyme's active site, potentially acting as a substrate or an inhibitor.

Homology Modeling for Enzyme Studies

When the experimental 3D structure of a target protein is not available, homology modeling can be used to build a theoretical model. This method relies on the principle that proteins with similar sequences will have similar three-dimensional structures. frontiersin.org For enzymes that may interact with this compound, but for which no crystal structure exists, homology modeling is a powerful tool to enable further computational studies like molecular docking.

The process of homology modeling for an enzyme that might bind this compound, such as a novel bacterial lysine acetyltransferase, would typically involve the following steps:

Template Identification: The amino acid sequence of the target enzyme is used to search a database of known protein structures (like the PDB) to find one or more homologous proteins with a high degree of sequence identity. frontiersin.org For example, the sequence of an uncharacterized Gcn5-related N-acetyltransferase (GNAT) could be used to find known GNAT structures. nih.govnih.gov

Sequence Alignment: The target sequence is aligned with the template sequence(s).

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. This involves building the backbone and side chains of the target protein.

Model Refinement and Validation: The generated model is then refined to optimize its geometry and assessed for its quality using various validation tools that check for proper stereochemistry and folding. frontiersin.org

Once a reliable homology model of the enzyme is built, it can be used for molecular docking studies with this compound to predict binding modes and affinities, as described in the previous section. This approach has been successfully used to study the structure and function of various enzymes, including those involved in post-translational modifications like acetylation. frontiersin.org

Emerging Research Frontiers and Biotechnological Applications of S 5 Amino 2 Hydroxypentanoic Acid

Synthetische Biologie zur Inkorporation nicht-kanonischer Aminosäuren

Die Fähigkeit, Proteine mit nicht-kanonischen Aminosäuren (ncAAs) wie (S)-5-Amino-2-hydroxypentansäure gezielt zu modifizieren, stellt einen bedeutenden Fortschritt in der Protein-Engineering dar. Dies ermöglicht die Einführung neuer chemischer Funktionalitäten, die über das von den 20 kanonischen Aminosäuren bereitgestellte Repertoire hinausgehen.

Die Erweiterung des genetischen Kodes ist eine Schlüsseltechnologie, die es ermöglicht, ncAAs an spezifischen Positionen in eine wachsende Polypeptidkette einzubauen. rsc.org Dieser Prozess erfordert in der Regel ein ungenutztes Codon, eine Transfer-RNA (tRNA), die dieses Codon erkennt, und eine Aminoacyl-tRNA-Synthetase (aaRS), die ausschließlich die spezifische ncAA an ihre kognate tRNA bindet. rsc.org

Eine weit verbreitete Methode ist die Amber-Stop-Codon-Suppression. nih.gov Hierbei wird das normalerweise als Translationsstoppsignal fungierende Amber-Codon (UAG) für den Einbau einer ncAA umfunktioniert. westminster.ac.uk Damit dies gelingt, muss ein orthogonales aaRS/tRNA-Paar in die Zelle eingebracht werden, das nicht mit den endogenen Molekülen der Wirtszelle interagiert. fiveable.melookchem.com Die Effizienz des Einbaus kann durch die Konkurrenz mit den Freisetzungsfaktoren (Release Factors) der Zelle, die an Stop-Codons binden, um die Translation zu beenden, limitiert sein. fiveable.me Forschungen haben gezeigt, dass S-2-Amino-5-hydroxypentansäure, ein nahes Analogon, erfolgreich verwendet wurde, um Enzymmechanismen zu untersuchen, was die Machbarkeit des Einbaus solcher hydroxylierter Aminosäuren unterstreicht. mdpi.com

Aminoacyl-tRNA-Synthetasen (aaRS) sind entscheidende Enzyme, die die hohe Genauigkeit der Proteinbiosynthese gewährleisten, indem sie eine Aminosäure an ihre entsprechende tRNA koppeln. researchgate.net Um eine ncAA wie (S)-5-Amino-2-hydroxypentansäure in Proteine einzubauen, müssen aaRS so modifiziert werden, dass sie diese spezifisch erkennen und an eine orthogonale tRNA binden, ohne die kanonischen Aminosäuren zu prozessieren. westminster.ac.uk

Dieser Engineering-Prozess beinhaltet typischerweise die Erstellung großer Bibliotheken von aaRS-Varianten, die dann einem Selektionsprozess unterzogen werden. westminster.ac.uk Positive Selektionsschritte identifizieren Varianten, die in der Lage sind, ein Reportergen zu aktivieren, indem sie die ncAA als Reaktion auf ein umfunktioniertes Codon einbauen. westminster.ac.uk Negative Selektionsschritte eliminieren jene Varianten, die mit einer der 20 kanonischen Aminosäuren kreuzreagieren. westminster.ac.uk Die Entwicklung solcher maßgeschneiderten Enzyme ist fundamental, um das Repertoire an chemischen Gruppen, die in Proteine eingeführt werden können, zu erweitern und so Proteine mit neuen oder verbesserten Eigenschaften zu schaffen. nih.gov

Tabelle 1: Schlüsselkomponenten für die Inkorporation von (S)-5-Amino-2-hydroxypentansäure mittels genetischer Koderweiterung

| Komponente | Funktion | Forschungsfokus |

| (S)-5-Amino-2-hydroxypentansäure | Nicht-kanonische Aminosäure (ncAA) | Stellt eine Hydroxylfunktionalität für weitere Modifikationen oder zur Beeinflussung der Proteinstruktur und -funktion bereit. |

| Orthogonales tRNA-Molekül | Erkennt ein umfunktioniertes Codon (z.B. UAG) | Muss so entwickelt werden, dass es effizient durch die orthogonale aaRS aminoacyliert wird und vom Ribosom akzeptiert wird, ohne von endogenen Synthetasen erkannt zu werden. |

| Modifizierte Aminoacyl-tRNA-Synthetase (aaRS) | Bindet spezifisch die ncAA und die orthogonale tRNA | Muss eine hohe Spezifität für die ncAA aufweisen und darf keine der 20 kanonischen Aminosäuren erkennen, um die Translationsgenauigkeit zu gewährleisten. westminster.ac.uk |

| Umfunktioniertes Codon | Signalisiert den Einbau der ncAA | Typischerweise wird das Amber-Stop-Codon (UAG) verwendet, um die Konkurrenz mit der Erkennung kanonischer Aminosäuren zu minimieren. nih.gov |

Biotechnologische Herstellung von Wertchemikalien

Die Umwandlung von Biomasse in wertvolle Plattformchemikalien ist ein zentrales Ziel der nachhaltigen Chemie. (S)-5-Amino-2-hydroxypentansäure ist aufgrund seiner funktionellen Gruppen ein vielversprechender Baustein für die biobasierte Synthese von Polymeren und anderen Chemikalien.

(S)-5-Amino-2-hydroxypentansäure ist strukturell gut positioniert, um als biobasierter Monomer für Hochleistungspolymere zu dienen. Seine Amino- und Hydroxylgruppen ermöglichen die Synthese von Polyamiden und Polyestern. Diese bifunktionale Natur macht es zu einem idealen Kandidaten für die Herstellung von Polyurethanen, die typischerweise aus Diolen und Diisocyanaten (welche aus Diaminen hergestellt werden können) synthetisiert werden. Die biotechnologische Produktion von 5-Aminovaleriansäure (5-AVA), einem strukturell verwandten C5-Baustein, als Vorläufer für Polyamide wurde bereits erfolgreich in gentechnisch veränderten Mikroorganismen wie Corynebacterium glutamicum gezeigt. westminster.ac.uk Dies schafft einen Präzedenzfall für die Nutzung von (S)-5-Amino-2-hydroxypentansäure in ähnlichen Polymerisationsreaktionen.

Darüber hinaus gehört die Verbindung zur Klasse der 5-Hydroxyalkansäuren, die als Monomere für Polyhydroxyalkanoate (PHAs) dienen können. fiveable.me PHAs sind eine Familie von biologisch abbaubaren Polyestern, die von verschiedenen Bakterien als Energiespeicher produziert werden und aufgrund ihrer thermoplastischen Eigenschaften von großem kommerziellen Interesse sind. fiveable.me Die Inklusion von hydroxylierten Monomeren wie (S)-5-Amino-2-hydroxypentansäure könnte zu PHAs mit modifizierten Materialeigenschaften führen, beispielsweise einer verbesserten Hydrophilie oder neuen Funktionalitäten für nachgeschaltete chemische Modifikationen.

Die Herstellung von (S)-5-Amino-2-hydroxypentansäure durch Fermentation ist ein vielversprechender Ansatz für eine nachhaltige Produktion. Forschungen haben gezeigt, dass 5-Hydroxy-L-norvalin, ein Synonym für die Zielverbindung, als Stoffwechselprodukt in Kulturen von Pyridoxin-auxotrophen Stämmen von Escherichia coli identifiziert wurde. acs.orgnih.gov Dies belegt, dass bakterielle Stoffwechselwege zur Synthese dieser Verbindung fähig sind.

Die Entwicklung eines nachhaltigen Bioprozesses würde die Optimierung solcher mikrobieller Stämme durch metabolisches Engineering beinhalten, um die Produktionsausbeute zu maximieren. nih.gov Strategien hierfür umfassen die Überexpression von Schlüsselenzymen im Biosyntheseweg und die Deletion von Genen, die für konkurrierende Stoffwechselwege kodieren. researchgate.net Ein entscheidender Aspekt der Nachhaltigkeit ist die Nutzung von erneuerbaren Rohstoffen wie Glukose oder Lignozellulose-Hydrolysaten anstelle von petrochemischen Ausgangsstoffen. westminster.ac.uknih.gov Die Entwicklung effizienter Fermentations- und Aufreinigungsprozesse ist entscheidend, um die Wirtschaftlichkeit zu gewährleisten und die Umweltauswirkungen im Vergleich zur chemischen Synthese zu reduzieren. nih.gov

Anwendungen in der fortgeschrittenen Materialwissenschaft (Forschungsschwerpunkt)

Die einzigartigen strukturellen Merkmale von (S)-5-Amino-2-hydroxypentansäure machen es zu einem interessanten Baustein für die Entwicklung neuer Funktionsmaterialien. Die Forschung konzentriert sich hierbei vor allem auf die Synthese von neuartigen Polymeren und selbstorganisierenden Systemen.

Die bifunktionale Natur der Verbindung ermöglicht ihre Verwendung als Monomer bei der Polykondensation zur Herstellung von Poly(ester-amiden). nih.govmdpi.com Diese Polymerklasse kombiniert die Eigenschaften von Polyestern und Polyamiden und bietet ein breites Spektrum an abstimmbaren Materialeigenschaften, einschließlich mechanischer Stabilität und biologischer Abbaubarkeit. nih.gov Die Hydroxyl- und Aminogruppen entlang der Polymerkette könnten die Hydrophilie erhöhen und als Ankerpunkte für die kovalente Anbindung von Wirkstoffen oder anderen funktionellen Molekülen dienen.

Ein weiterer vielversprechender Forschungsbereich ist die Integration von (S)-5-Amino-2-hydroxypentansäure in Peptide, um selbstorganisierende Nanomaterialien zu schaffen. Kurze Peptide, insbesondere solche, die nicht-kanonische Aminosäuren enthalten, können sich unter bestimmten Bedingungen spontan zu hochgeordneten Strukturen wie Nanofasern, Nanoröhren oder Hydrogelen zusammenlagern. rsc.orgnih.gov Die zusätzliche Hydroxylgruppe von (S)-5-Amino-2-hydroxypentansäure könnte die intermolekularen Wasserstoffbrückenbindungen verstärken und so die Stabilität und die mechanischen Eigenschaften der resultierenden Hydrogele verbessern. Solche Materialien sind von großem Interesse für biomedizinische Anwendungen, einschließlich der Gewebezüchtung, der kontrollierten Wirkstofffreisetzung und als Gerüste für den 3D-Zellkulturen. Die Erforschung dieser Anwendungen befindet sich noch in einem frühen Stadium, birgt jedoch ein erhebliches Potenzial für die Schaffung fortschrittlicher biokompatibler Materialien.

Tabelle 2: In diesem Artikel erwähnte Verbindungen

| Verbindungsname | Synonym(e) | Chemische Formel |

| (S)-5-Amino-2-hydroxypentansäure | 5-Hydroxy-L-norvalin, (S)-2-Amino-5-hydroxypentansäure | C₅H₁₁NO₃ |

| 5-Aminovaleriansäure | 5-AVA | C₅H₁₁NO₂ |

| Polyhydroxyalkanoate | PHAs | (CₓHᵧO₂)ₙ |

| Polyurethane | Variiert |

Role as Monomers in Bio-inspired Polymer Synthesis

Extensive research into the synthesis of bio-inspired polymers has explored a variety of amino acids as fundamental building blocks. These monomers are sought after for their potential to create polymers with desirable properties such as biodegradability, biocompatibility, and functionality, making them suitable for a range of biomedical and industrial applications. However, a thorough review of available scientific literature and patent databases indicates a significant gap in the specific area of polymer synthesis using (S)-5-amino-2-hydroxypentanoic acid as a monomer.

While the synthesis of polyamides and polyesters from various other amino and hydroxy acids is well-documented, specific research detailing the polymerization of this compound, the properties of the resulting homopolymers or copolymers, and detailed findings of their characterization is not presently available in the public domain. General principles of polycondensation and ring-opening polymerization are commonly applied to similar monomers, but the direct application and outcomes for this particular compound have not been reported.

Bio-inspired polymers often aim to mimic the structures and functions of natural polymers like proteins and polysaccharides. The incorporation of monomers with both amine and hydroxyl functionalities, such as this compound, could theoretically lead to the formation of poly(ester-amide)s, combining the characteristics of both polyesters and polyamides. Such polymers could exhibit a unique balance of mechanical strength, flexibility, and degradation kinetics.

Despite the theoretical potential, the absence of empirical data on the polymerization of this compound means that no specific research findings or data tables on its role as a monomer in bio-inspired polymer synthesis can be presented. The scientific community has focused on other, more readily available or synthetically accessible, amino acid-based monomers for the development of novel biomaterials. Future research may yet explore the polymerization of this compound, which would then provide the necessary data to evaluate its utility in the field of bio-inspired polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-5-amino-2-hydroxypentanoic acid, and what reaction conditions optimize yield?

- Methodological Answer : Multi-step synthesis is typically required. A general approach involves:

- Step 1 : Protection of amino and hydroxyl groups using Boc (tert-butoxycarbonyl) or other labile protecting agents.

- Step 2 : Hydrolysis of esters or amides under controlled acidic/basic conditions (e.g., NaOH in methanol/water).

- Step 3 : Deprotection using trifluoroacetic acid (TFA) or hydrogenolysis (H₂/Pd-C) for Boc or benzyl groups.

- Key Reagents : Trifluoroacetic acid, palladium on carbon (Pd-C), and methanol are commonly used .

- Example Protocol : For analogous compounds, yields >90% were achieved via hydrogenation and ester hydrolysis (Table 1) .

Table 1 : Synthetic Steps for Analogous Amino Acids

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ester hydrolysis | NaOH (1M), MeOH/H₂O, 25°C | 85–95% |

| Hydrogenation | H₂ (1 atm), Pd-C, EtOAc | 90–95% |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify stereochemistry and functional groups. For example, δ 1.50–1.56 ppm (methylene protons) and δ 12.02 ppm (carboxylic acid proton) are diagnostic .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 148.06 for C₅H₁₁NO₃) .

- HPLC : Purity assessment using reverse-phase columns (e.g., 93.1% purity at rt 6.79 min) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight containers to prevent hygroscopic degradation .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation.

- Decomposition Risks : Avoid prolonged exposure to light or high humidity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR or MS) for this compound be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings. For example, HSQC can confirm methylene linkages in the pentanoic backbone .

- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent interference in NMR .

- HRMS Calibration : Validate mass accuracy with internal standards (e.g., sodium formate) .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use L-proline or Evans auxiliaries to enforce stereochemical control .

- Crystallization : Recrystallize intermediates in polar solvents (e.g., ethanol/water) to isolate the (S)-enantiomer.

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with >99% ee .

Q. How can computational modeling predict the reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Predict pKa values (e.g., carboxylic acid ~2.5) and tautomeric equilibria using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic solvents to optimize reaction media .

- Docking Studies : Model interactions with enzymes (e.g., hydrolases) for mechanistic insights .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer, reducing racemization risks during exothermic steps .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric ratios in real time.

- Scale-dependent Parameters : Optimize stirring rates (≥500 rpm) and cooling rates to prevent local overheating .

Q. How does pH affect the solubility and functional group reactivity of this compound?

- Methodological Answer :

- pH-Dependent Solubility : The compound is highly soluble in acidic media (pH <3) due to protonation of the amino group.

- Reactivity : At pH 7–9, the hydroxyl group becomes deprotonated, enhancing nucleophilicity for acylations .

- Buffered Systems : Use phosphate (pH 6–8) or acetate (pH 4–5) buffers for stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.